REACTION_CXSMILES
|
[CH2:1]([OH:12])[C@H:2]1O[C:6](=O)[C@H:5](O)[C@@H:4](O)[C@@H:3]1O.C([SiH]([CH2:18][CH3:19])CC)C.B(F)(F)F.CCOCC.[F-].[CH2:30]([N+](CCCC)(CCCC)CCCC)[CH2:31][CH2:32]C>>[C:2]1([CH2:1][OH:12])[C:19]2[C:6](=[CH:30][CH:31]=[CH:32][CH:18]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
compound ( 76 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
|
Name
|
lactols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by addition of the resulting
|
Type
|
CUSTOM
|
Details
|
produces
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |